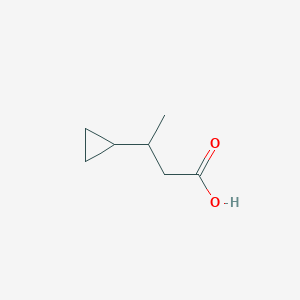
3-Cyclopropylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropylbutanoic acid is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is characterized by the presence of a cyclopropyl group attached to a butanoic acid chain. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
The synthesis of 3-Cyclopropylbutanoic acid can be achieved through various synthetic routes. One notable method involves the chelate-enolate Claisen rearrangement, which is a key step in the enantioselective synthesis of this compound This method allows for the precise control of stereochemistry, which is crucial for the compound’s biological activity
Análisis De Reacciones Químicas
3-Cyclopropylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the cyclopropyl group to a more oxidized state.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted cyclopropylbutanoic acids.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropyl alcohols.
Aplicaciones Científicas De Investigación
3-Cyclopropylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: While not used therapeutically, it serves as a model compound for studying the biological activity of cyclopropyl-containing molecules.
Industry: Its applications in industry are limited, but it may be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit root elongation in plants by interfering with the normal function of growth regulators . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that the cyclopropyl group plays a crucial role in its biological activity.
Comparación Con Compuestos Similares
3-Cyclopropylbutanoic acid can be compared with other cyclopropyl-containing compounds, such as:
Cyclopropylalanine: An amino acid with a cyclopropyl group, known for its biological activity.
Methylenecyclopropylglycine: Another amino acid derivative with a cyclopropyl group, which has been studied for its effects on metabolism.
Hypoglycin A: A naturally occurring compound with a cyclopropyl group, known for its toxic effects.
The uniqueness of this compound lies in its specific structure and the resulting biological activity, which differs from other cyclopropyl-containing compounds in terms of its effects and applications.
Propiedades
IUPAC Name |
3-cyclopropylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(4-7(8)9)6-2-3-6/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFAKPKHHOAZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














